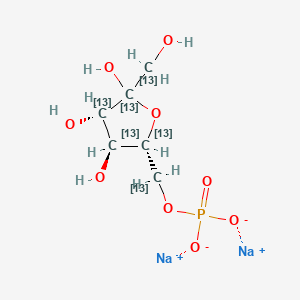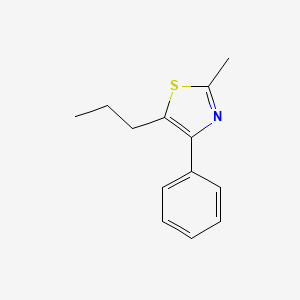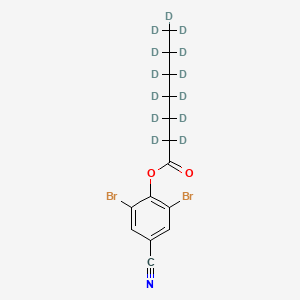![molecular formula C15H15ClO B13861676 (R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound with a biphenyl group attached to a chloropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the reaction of 4-bromobiphenyl with ®-propylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propylene oxide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-propanol.
Substitution: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-aminopropan-2-ol or ®-1-([1,1’-Biphenyl]-4-yl)-3-thiopropan-2-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its biphenyl group provides a hydrophobic surface that can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol has potential applications as a precursor for the synthesis of therapeutic agents. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its biphenyl group imparts rigidity and stability to the materials, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the chloropropanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol
- 4-([1,1’-Biphenyl]-4-yl)-2-chlorobutan-1-ol
- 1-([1,1’-Biphenyl]-4-yl)-3-chloropropane
Uniqueness
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the biphenyl group also provides distinct chemical properties, such as increased hydrophobicity and rigidity, which can influence its interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H15ClO |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
(2R)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m1/s1 |
Clave InChI |
SFHXNWGGDWFBBR-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CCl)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)

![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)

![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)


![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)


